

Application Notes and Protocols for STC-15 in Preclinical Animal Models

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Compound of Interest

Compound Name: *Stc-15*

Cat. No.: *B15607068*

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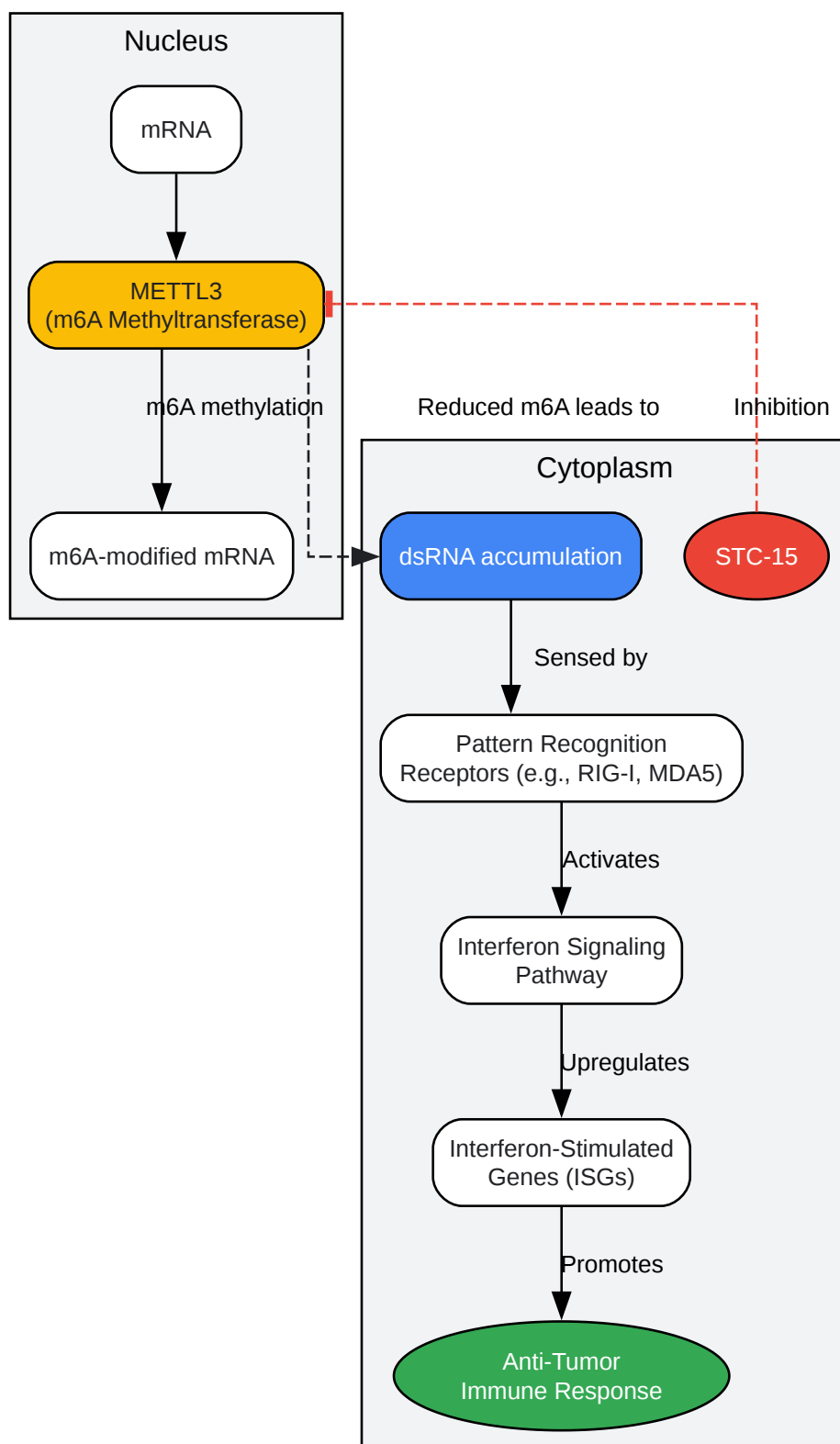
Introduction

STC-15 is an orally bioavailable, small-molecule inhibitor of methyltransferase-like 3 (METTL3), a key component of the N6-methyladenosine (m6A) RNA methyltransferase complex.[1][2][3] As a first-in-class agent targeting an RNA modifying enzyme to enter clinical development, **STC-15** has demonstrated promising preclinical anti-tumor activity, primarily by modulating the innate immune system.[4][5] These application notes provide a comprehensive overview of the available preclinical data on **STC-15** dosage, administration, and experimental protocols in various animal models to guide researchers in their study design.

Mechanism of Action

STC-15 exerts its anti-tumor effects through a novel mechanism involving the inhibition of METTL3. This leads to a reduction in m6A RNA methylation, resulting in the accumulation of double-stranded RNA (dsRNA) within cancer cells.[6][7][8][9] This accumulation is sensed by intracellular pattern recognition receptors, which in turn triggers a cell-intrinsic interferon response.[6][7][8][9] The subsequent upregulation of interferon-stimulated genes (ISGs) enhances anti-tumor immunity and potentiates the effects of immune checkpoint inhibitors.[5]

Signaling Pathway



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Caption: Mechanism of action of **STC-15**.

Quantitative Data Summary

In Vivo Efficacy Studies

| Animal Model | Tumor Type | **STC-15** Dosage | Administration Route | Dosing Frequency | Duration | Combination Agent | Outcome | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- |
| | Mouse (AML PDX) | Acute Myeloid Leukemia | 100 mg/kg | Oral | Daily | 21 days | Venetoclax (25 mg/kg, daily, oral) | Extended survival, reduced circulating hCD45+ cells, and decreased spleen weight. |[4][10] | | Mouse (A20 Syngeneic) | Lymphoma | High Dose (not specified) | Oral | Not specified | Not specified | Anti-PD1 antibody | Significant tumor regression and induction of durable anti-tumor immunity. |[5][11] | | Mouse (MC38 Syngeneic) | Colorectal Cancer | Not specified | Oral | Not specified | 12 days | Anti-PD1 antibody | Tumor reduction without significant changes in body weight; synergistic efficacy with anti-PD1. |[2][11] |

Pharmacokinetic Parameters

Animal Model	STC-15 Dosage	Administration Route	Half-life (T1/2)	Cmax	Bioavailability	Reference(s)
Rat	3 mg/kg	Oral	3.6 h	241 nM	34%	[11]
Beagle Dog	3 mg/kg	Oral	5.6 h	414 nM	48%	[11]

Experimental Protocols

General Preparation of STC-15 for Oral Administration

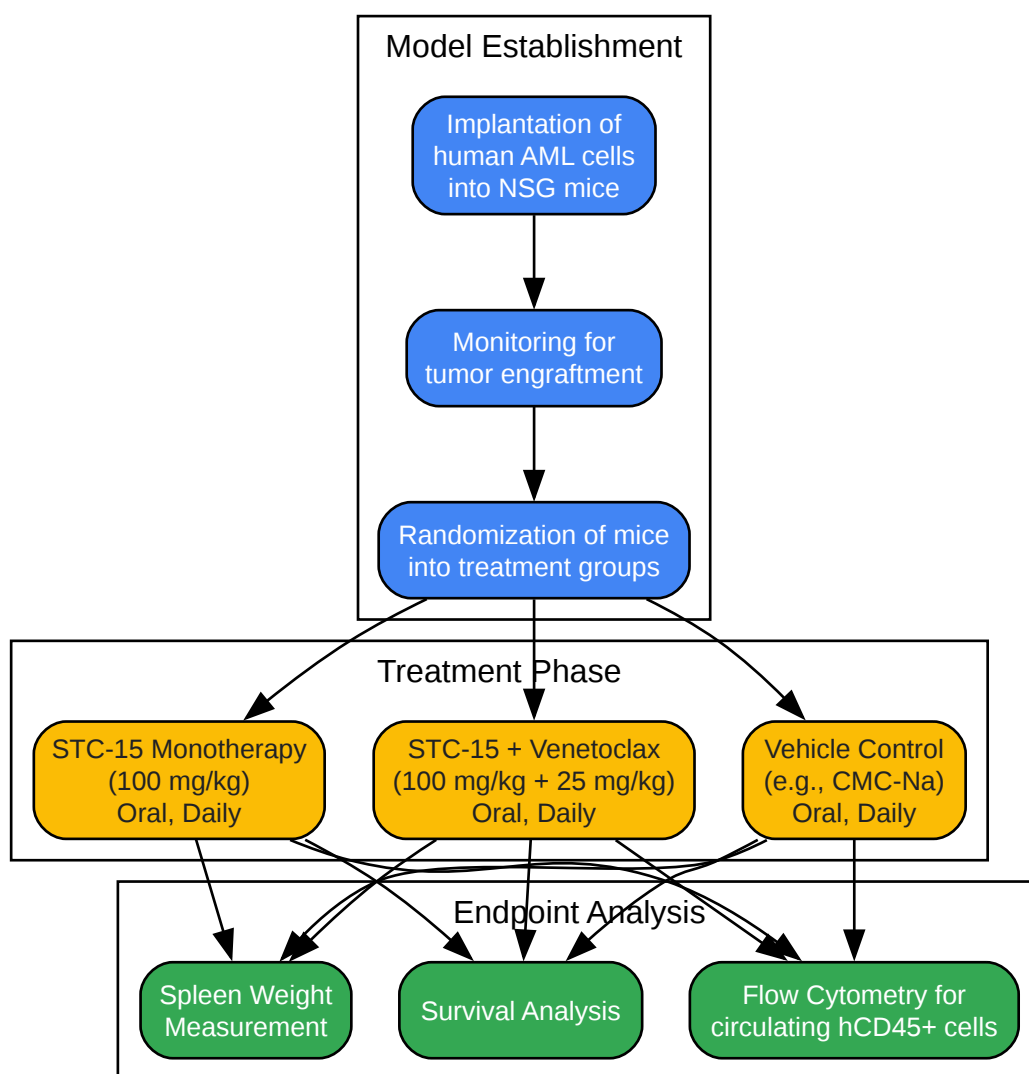
For oral administration in rodent models, **STC-15** can be formulated as a suspension or in a solution with co-solvents.

- Suspension: **STC-15** can be suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[3]
- Solution with Co-solvents: A clear solution can be prepared using a mixture of DMSO, PEG300, and Tween 80. A common formulation involves 10% DMSO, 40% PEG300, 5%

Tween-80, and 45% saline.[2] It is recommended to keep the final DMSO concentration below 2% in the working solution for animal well-being.[2]

Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) Model

This protocol outlines a general procedure for evaluating the efficacy of **STC-15** in an AML PDX mouse model.



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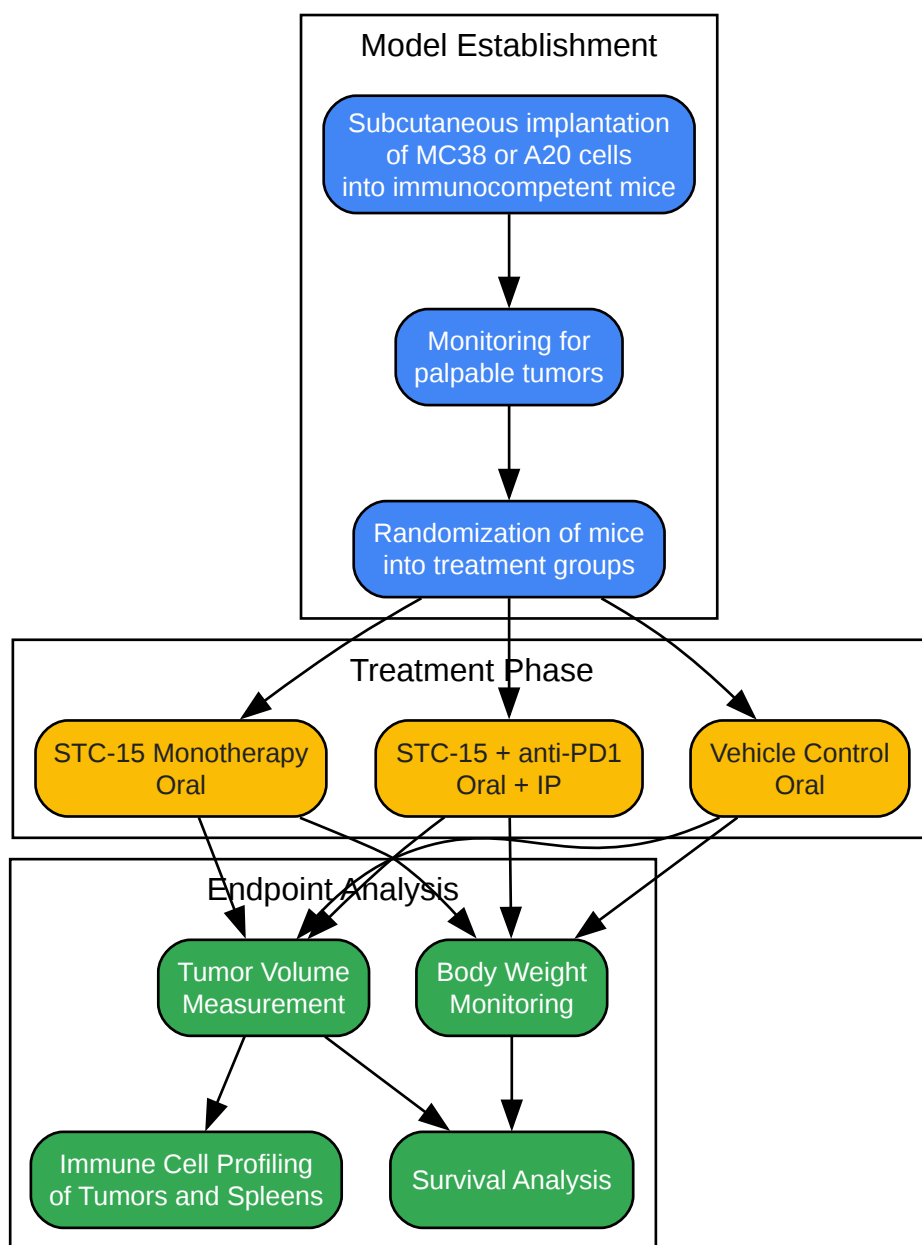
Caption: Experimental workflow for an AML PDX model.

Methodology:

- **Animal Model:** Immunodeficient mice, such as NOD scid gamma (NSG) mice, are typically used for AML PDX models.
- **Cell Implantation:** Engraftment of human AML cells can be achieved via intravenous (tail vein) or intra-tibial injection.
- **Tumor Engraftment Monitoring:** Peripheral blood can be periodically sampled to monitor the percentage of circulating human CD45+ (hCD45+) cells by flow cytometry to confirm engraftment.
- **Treatment Initiation:** Once engraftment is confirmed (e.g., a certain percentage of hCD45+ cells in peripheral blood), randomize the mice into treatment groups.
- **Dosing:** Administer **STC-15** (e.g., 100 mg/kg) and/or combination agents (e.g., venetoclax 25 mg/kg) orally, once daily for a specified duration (e.g., 21 days).^[10] A vehicle control group should be included.
- **Monitoring:** Monitor animal body weight and overall health status regularly.
- **Endpoint Analysis:**
 - **Survival:** Monitor animals for survival endpoints.
 - **Pharmacodynamics:** Analyze circulating hCD45+ cells by flow cytometry at specified time points.^[10]
 - **Organ Analysis:** At the end of the study, measure spleen weight as an indicator of leukemia burden.^{[4][10]}

Syngeneic Mouse Models (MC38 and A20)

This protocol provides a general framework for assessing the efficacy of **STC-15** in immunocompetent syngeneic mouse models.



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Caption: Experimental workflow for syngeneic tumor models.

Methodology:

- **Animal Model:** Use immunocompetent mouse strains compatible with the tumor cell line (e.g., C57BL/6 for MC38, BALB/c for A20).

- Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., MC38 or A20) into the flank of the mice.
- Tumor Growth Monitoring: Monitor the mice for the development of palpable tumors.
- Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment groups.
- Dosing: Administer **STC-15** orally at the desired dose. For combination studies, administer anti-PD1 antibody via intraperitoneal (IP) injection.[5] Include a vehicle control group.
- Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly.
- Endpoint Analysis:
 - Tumor Growth Inhibition: Compare tumor growth curves between treatment groups.
 - Survival: Monitor for survival endpoints.
 - Durable Response: In studies where complete tumor regression is observed, mice can be re-challenged with the same tumor cells to assess for durable anti-tumor immunity.[5]

Toxicology and Safety

Publicly available information on the formal toxicology studies of **STC-15** in animal models is limited. However, preclinical studies in mouse models have not reported significant changes in body weight during treatment, suggesting good tolerability at efficacious doses.[11] In the Phase 1 clinical trial in patients with advanced solid tumors, treatment-emergent adverse events were generally mild and manageable, with the most common being thrombocytopenia, rash, and pruritus.[12][13] No maximum tolerated dose was established in the clinical setting up to 200 mg administered three times a week.[14] Researchers should conduct appropriate safety and tolerability studies for their specific animal models and experimental conditions.

Disclaimer

These application notes are intended for research purposes only and are based on publicly available preclinical data. The provided protocols are general guidelines and may require optimization for specific experimental contexts. It is the responsibility of the researcher to

ensure that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.

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